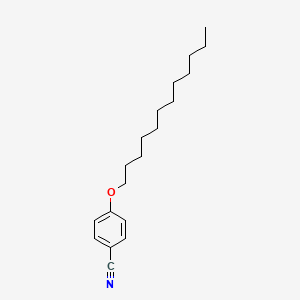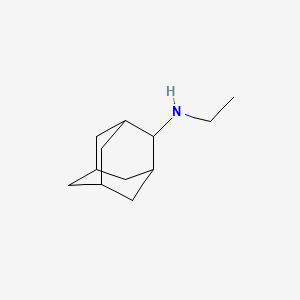![molecular formula C15H10Cl2N4O6 B11709515 N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(3,5-Dichloro-2-méthoxyphényl)méthylidène]-3,5-dinitrobenzohydrazide est un composé organique complexe connu pour sa structure chimique et ses propriétés uniques. Ce composé fait partie de la famille des hydrazones, qui se caractérise par la présence d'un groupe fonctionnel hydrazonique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(3,5-Dichloro-2-méthoxyphényl)méthylidène]-3,5-dinitrobenzohydrazide implique généralement la réaction de condensation entre le 3,5-dichloro-2-méthoxybenzaldéhyde et le 3,5-dinitrobenzohydrazide. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol sous reflux. Le mélange réactionnel est chauffé à une température spécifique, souvent autour de 60-80 °C, pendant plusieurs heures pour assurer une réaction complète. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne pour obtenir le composé souhaité à haute pureté .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait le passage à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(3,5-Dichloro-2-méthoxyphényl)méthylidène]-3,5-dinitrobenzohydrazide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation d'oxydes correspondants.
Réduction: Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, où les groupes nitro peuvent être remplacés par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Le borohydrure de sodium (NaBH₄) et l'hydrogène gazeux (H₂) avec un catalyseur au palladium sont fréquemment utilisés.
Substitution: Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent en présence d'une base comme l'hydroxyde de sodium (NaOH).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes correspondants, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent entraîner la formation de divers dérivés substitués.
Applications de la recherche scientifique
Chimie: Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie: Le composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: La recherche a étudié son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de nouveaux médicaments.
Mécanisme d'action
Le mécanisme par lequel N'-[(E)-(3,5-Dichloro-2-méthoxyphényl)méthylidène]-3,5-dinitrobenzohydrazide exerce ses effets n'est pas entièrement compris. On pense qu'il interagit avec des cibles moléculaires et des voies spécifiques dans les cellules. Le composé peut inhiber certaines enzymes ou perturber les processus cellulaires, conduisant à ses activités biologiques observées. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes moléculaires exacts impliqués.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which N’-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(2,5-Diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide
- N'-[(E)-(4-Fluorophényl)méthylidène]biphényl-4-carbohydrazide
- N'-[(E)-(3,4-Diméthoxyphényl)méthylidène]-3-(4-éthoxyphényl)-4-méthyl-1H-pyrazole-5-carbohydrazide
Unicité
N'-[(E)-(3,5-Dichloro-2-méthoxyphényl)méthylidène]-3,5-dinitrobenzohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C15H10Cl2N4O6 |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H10Cl2N4O6/c1-27-14-9(2-10(16)5-13(14)17)7-18-19-15(22)8-3-11(20(23)24)6-12(4-8)21(25)26/h2-7H,1H3,(H,19,22)/b18-7+ |
Clé InChI |
XTEWMCLOILYQHF-CNHKJKLMSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)



![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
